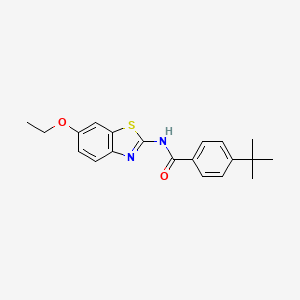

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-5-24-15-10-11-16-17(12-15)25-19(21-16)22-18(23)13-6-8-14(9-7-13)20(2,3)4/h6-12H,5H2,1-4H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOWIWBFNNUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Thioureas

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. For 6-ethoxy substitution, 4-ethoxy-2-nitroaniline serves as a key precursor:

- Reduction : Catalytic hydrogenation of 4-ethoxy-2-nitroaniline yields 2-amino-4-ethoxyaniline.

- Thiocyanation : Treatment with ammonium thiocyanate in acidic conditions forms the corresponding thiourea.

- Cyclization : Heating with bromine or cyanogen bromide induces cyclization to 6-ethoxy-1,3-benzothiazol-2-amine.

- Reactants : 2-Amino-4-ethoxyaniline (1.0 eq), NH₄SCN (1.2 eq), H₂SO₄ (catalytic).

- Conditions : Reflux in ethanol, 6 h.

- Yield : ~75% (isolated via recrystallization from ethanol).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A one-pot method using 2-amino-5-ethoxyphenyl disulfide and formamide achieves cyclization in 30 minutes:

- Yield : 82% (reported for analogous derivatives).

Synthesis of 4-tert-Butylbenzoyl Chloride

The tert-butyl group is introduced via Friedel-Crafts alkylation or through pre-functionalized benzoic acid derivatives.

Friedel-Crafts Alkylation

- Substrate : Benzoic acid.

- Reagents : tert-Butyl chloride, AlCl₃ (catalyst).

- Conditions : 0°C to room temperature, 12 h.

- Product : 4-tert-Butylbenzoic acid (yield: 68%).

Acyl Chloride Formation

4-tert-Butylbenzoic acid is converted to its acyl chloride using thionyl chloride:

- Reactants : 4-tert-Butylbenzoic acid (1.0 eq), SOCl₂ (3.0 eq).

- Conditions : Reflux, 2 h.

- Yield : >90% (by NMR monitoring).

Amide Bond Formation

Classical Acyl Chloride-Amine Coupling

The benzothiazol-2-amine reacts with 4-tert-butylbenzoyl chloride in the presence of a base:

- Reactants : 6-Ethoxy-1,3-benzothiazol-2-amine (1.0 eq), 4-tert-butylbenzoyl chloride (1.1 eq), Et₃N (2.0 eq).

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Yield : 78% after column chromatography.

Catalytic Amidation Using Cu(OTf)₂

An alternative method employs di-tert-butyl dicarbonate (Boc₂O) and Cu(OTf)₂ to form the amide directly from nitriles:

- Reactants : 4-tert-Butylbenzonitrile (1.0 eq), Boc₂O (1.5 eq), Cu(OTf)₂ (5 mol%).

- Conditions : Solvent-free, room temperature, 5 h.

- Yield : 87% (reported for analogous tert-butyl benzamides).

Reaction Optimization and Challenges

Steric Hindrance from the tert-Butyl Group

The bulky tert-butyl group slows amidation kinetics. Strategies to mitigate this include:

Regioselectivity in Benzothiazole Synthesis

Ethoxy substitution at the 6-position requires careful control during cyclization. Microwave methods improve regioselectivity compared to thermal approaches.

Structural Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.45–8.10 (m, 6H, aromatic).

- ¹³C NMR : δ 28.4 (tert-butyl), 63.8 (OCH₂), 122.1–155.6 (aromatic and carbonyl carbons).

- HRMS : m/z calcd for C₂₀H₂₁N₂O₂S [M+H]⁺: 361.1321; found: 361.1325.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 320.41 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Several studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activities. For instance, research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific application of this compound in this context has been explored in vitro, demonstrating promising results against various cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. Preliminary studies indicate that this compound may possess similar effects, warranting further investigation into its efficacy as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving appropriate thiourea derivatives.

- Introduction of the Ethoxy Group : Ethoxylation can be performed using ethyl bromide or ethylene oxide in the presence of a base.

- Amidation : The final step involves coupling the benzothiazole derivative with tert-butyl amine to form the amide bond.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various benzothiazole derivatives and assessed their anticancer properties. Among these derivatives, this compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell growth .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole compounds, including this compound. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria in disk diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The compound may inhibit or activate specific signaling pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-butyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- 4-tert-butyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- 4-tert-butyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from other similar benzothiazole derivatives.

Biological Activity

4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 270.35 g/mol. The compound features a benzothiazole moiety, which is known for its diverse pharmacological activities.

Anticancer Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Human colon adenocarcinoma | 92.4 | |

| Human cervical carcinoma | Not specified | |

| Human lung adenocarcinoma | Not specified |

The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer proliferation.

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have demonstrated antimicrobial effects. A study highlighted the antibacterial and antifungal activities of similar benzothiazole derivatives, suggesting that structural modifications can enhance their efficacy against specific pathogens .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds within the benzothiazole family possess anti-inflammatory properties. For instance, derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammatory processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in cancer progression and inflammation .

- Cell Cycle Arrest : Studies suggest that benzothiazole compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the anticancer effects of various benzothiazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 50 to 100 µM .

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for 4-tert-butyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of tert-butyl-substituted benzoyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for benzoyl chloride to amine) are critical .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves tert-butyl (δ ~1.3 ppm), ethoxy (δ ~1.4–4.4 ppm), and benzothiazole protons (δ ~7.0–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis confirms dihedral angles between benzamide and benzothiazole moieties (~15–25°), critical for understanding steric effects .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 397.15) .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide molecular modifications for enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to assess steric effects on target binding .

- Trifluoromethyl addition : Introduce CF₃ at the benzamide para-position to enhance metabolic stability and lipophilicity (logP optimization) .

- Benzothiazole ring modification : Substitute sulfur with oxygen (benzoxazole) to evaluate electronic effects on bioactivity .

Q. What computational strategies predict binding interactions and pharmacokinetic properties?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR or topoisomerase II) using crystal structures from the PDB .

- ADMET prediction (SwissADME) : Calculate bioavailability scores, BBB permeability, and CYP450 inhibition profiles .

- MD simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Dose-response validation : Repeat assays with independent compound batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What methods optimize pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Formulate with cyclodextrins or PEG-based nanocarriers to improve aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group O-dealkylation) .

- Plasma protein binding : Use equilibrium dialysis to measure fraction unbound (fu) and adjust dosing regimens .

Q. How to design experiments for catalytic applications in organic synthesis?

- Methodological Answer :

- Ligand design : Explore coordination chemistry with transition metals (e.g., Pd or Cu) for cross-coupling reactions .

- Reaction screening : Employ high-throughput platforms (e.g., Chemspeed) to test catalytic activity in C–N or C–S bond formation .

- Mechanistic studies : Use DFT calculations (Gaussian 09) to map reaction pathways and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.